1-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide
CAS No.: 931965-53-6
Cat. No.: VC4309529
Molecular Formula: C26H26ClN5O
Molecular Weight: 459.98
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 931965-53-6 |
|---|---|
| Molecular Formula | C26H26ClN5O |
| Molecular Weight | 459.98 |
| IUPAC Name | 1-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C26H26ClN5O/c1-18-2-4-19(5-3-18)17-29-26(33)21-10-13-31(14-11-21)25-24-16-23(30-32(24)15-12-28-25)20-6-8-22(27)9-7-20/h2-9,12,15-16,21H,10-11,13-14,17H2,1H3,(H,29,33) |
| Standard InChI Key | ZNYAZHWRYLREFX-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=NC=CN4C3=CC(=N4)C5=CC=C(C=C5)Cl |
Introduction
Key Structural Features:
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Pyrazolo[1,5-a]pyrazine Core: This bicyclic framework is known for its biological activity and potential as a pharmacophore in drug development.
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Chlorophenyl Group: The 4-chlorophenyl group enhances hydrophobic interactions and may contribute to binding affinity in biological targets.
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Piperidine-Carboxamide Moiety: Piperidine rings are common in medicinal chemistry due to their role in improving solubility and bioavailability.
Synthesis Pathways
The synthesis of compounds with similar structural motifs often involves:
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Formation of the Pyrazolo[1,5-a]pyrazine Core:
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Cyclization reactions involving hydrazines and diketones or related precursors.
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Substitution reactions to introduce functional groups like chlorophenyl.
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Amide Bond Formation:
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Coupling of piperidine derivatives with carboxylic acid or acid chloride intermediates.
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Functionalization of Aromatic Rings:
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Electrophilic aromatic substitution for introducing methyl and chloro substituents.
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Pharmacological Relevance
Compounds containing pyrazolo[1,5-a]pyrazine frameworks have been studied for various biological activities:
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Antimicrobial Agents: Pyrazolo derivatives have shown efficacy against bacterial and fungal strains .
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Anticancer Activity: Similar molecules have demonstrated apoptosis-inducing properties .
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Antiviral Properties: Pyrazole-based compounds are being explored as inhibitors of viral polymerases .
Drug Development
The combination of hydrophobic (chlorophenyl) and hydrophilic (carboxamide) groups suggests potential as a lead compound for targeting enzyme active sites or protein-ligand interfaces.
Analytical Characterization
To confirm the structure and purity of this compound, standard analytical techniques would be employed:
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NMR Spectroscopy:
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and -NMR to identify chemical shifts corresponding to aromatic protons, piperidine ring protons, and amide functionalities.
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Mass Spectrometry (MS):
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Determination of molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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Identification of functional groups such as amides () and aromatic rings.
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X-ray Crystallography:
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For definitive structural confirmation.
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Table: Biological Activities of Related Pyrazolo Derivatives
Future Research
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In Vitro Studies: Assessing antimicrobial, anticancer, or antiviral activity.
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Structure-Activity Relationship (SAR): Modifications to explore the impact on biological activity.
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Toxicology Studies: Evaluating safety profiles for potential therapeutic use.
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